ERα Transcriptional Superagonism of 3-Bromoselenophene-Derived Ligand 6f vs. Estradiol Baseline
The 3-bromoselenophene-derived compound bis(4-fluoro-3-hydroxyphenyl)-3-bromoselenophene (6f) profiled as an ERα superagonist in HEK293T cell-based luciferase reporter gene assays, exhibiting an efficacy of 226 ± 28% relative to 10 nM 17β-estradiol (E2 = 100%) [1]. This represents greater than 2-fold higher maximal transcriptional activation than the endogenous hormone. By comparison, the analogous 2,3,5-tris(hydroxyphenyl)thiophene compounds (8b and 8d) also exhibited superagonist activity, with reported maximal activities 2–3 times that of estradiol in earlier work [1][2]. Notably, compound 6f achieves superagonism with a distinct pharmacophore—a bromine atom at the C3 position of the selenophene core coupled with 4-fluoro-3-hydroxyphenyl substituents—demonstrating that the bromoselenophene scaffold offers a unique structural entry point to ERα superagonism that is not accessible through thiophene or furan core analogs.
| Evidence Dimension | ERα transcriptional agonist efficacy (Eff %E2) |
|---|---|
| Target Compound Data | 6f (bis(4-fluoro-3-hydroxyphenyl)-3-bromoselenophene): EC₅₀(ERα) = 0.12 μM, Eff(%E2) = 226 ± 28 |
| Comparator Or Baseline | Estradiol (E2) baseline: Eff = 100%; Thiophene-core superagonists (8b, 8d): Eff ~200–300% E2, 2–3× estradiol |
| Quantified Difference | 6f efficacy = 2.26× estradiol; qualitatively comparable to thiophene superagonists, but achieved via a bromoselenophene scaffold not accessible with thiophene or furan cores |
| Conditions | HEK293T cells transfected with 3× ERE-luciferase reporter and ERα expression vector; compounds tested up to 10⁻⁵ M; triplicate measurements; estradiol reference at 10⁻⁸ M |
Why This Matters
For medicinal chemistry programs targeting ERα superagonism, 3-bromoselenophene provides a validated core scaffold that delivers >2× estradiol efficacy, offering a therapeutically relevant differentiation from thiophene-based ligands that may have different selectivity, toxicity, or pharmacokinetic profiles.
- [1] Zhang, S.; Wang, P.; Srinivasan, S.; Zhu, B. T.; Bolton, J. L.; Katzenellenbogen, J. A.; Thatcher, G. R. J. Selenophenes: Introducing a New Element into the Core of Non-Steroidal Estrogen Receptor Ligands. ChemMedChem 2017, 12, 235–249. DOI: 10.1002/cmdc.201600593. PMC5405701. View Source
- [2] Min, J.; Wang, P.; Srinivasan, S.; Nwachukwu, J. C.; Guo, P.; Huang, M.; Carlson, K. E.; Katzenellenbogen, J. A.; Nettles, K. W.; Zhou, H.-B. Thiophene-Core Estrogen Receptor Ligands Having Superagonist Activity. J. Med. Chem. 2013, 56, 3346–3366. DOI: 10.1021/jm400157e. View Source
